
AGN 194310
概要
準備方法
合成ルートと反応条件
AGN-194310の合成は、ベンゾチオピランコア構造の調製から始まる複数段階にわたって行われます。重要なステップには次のものがあります。
- 環化反応によるベンゾチオピランコアの形成。
- ベンゾチオピラン環の適切な位置へのエチニル基の導入。
- エチニル置換ベンゾチオピランと4-エチルフェニルおよび安息香酸誘導体のカップリング .
反応条件には、通常、有機溶媒、触媒、および制御された温度が含まれ、目的の生成物を高い純度で得ることが保証されます。
工業生産方法
AGN-194310の工業生産は、同様の合成ルートに従いますが、より大規模です。このプロセスは、効率性、収率、およびコスト効率のために最適化されています。 これには、大規模反応器の使用、反応条件の正確な制御のための自動システム、結晶化やクロマトグラフィーなどの精製技術が含まれます .
化学反応の分析
反応の種類
AGN-194310は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて酸化された誘導体を形成することができます。
還元: ベンゾチオピラン環の官能基を修飾するために還元反応を実行できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾されたAGN-194310のさまざまなアナログが含まれており、それらの生物学的活性をさらに研究することができます .
科学研究への応用
AGN-194310は、その次の応用について広く研究されてきました。
化学: レチノイン酸受容体シグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 細胞分化、増殖、およびアポトーシスに対する効果について調査されています。
医学: レチノイン酸受容体シグナル伝達を阻害することにより、癌細胞の増殖を阻害できるため、癌などの病気に対する潜在的な治療薬として研究されています
科学的研究の応用
AGN194310 is a synthetic retinoid analog and pan-RAR antagonist that has been investigated for various applications, primarily in the realm of cancer research and dermatology . It functions by binding to retinoic acid receptors (RARs) and blocking the gene transcriptional activity induced by RAR agonists .
Scientific Research Applications
Cancer Research
- Prostate Cancer: AGN194310 has demonstrated the ability to induce apoptosis in prostate cancer cells, while exhibiting a less potent effect on normal prostate epithelial cells . In studies involving prostate carcinoma cells from patients, the compound abolished growth in 14 out of 14 patients, with half-maximal inhibition between 200 and 800 nM . It had similar effects on prostate carcinoma lines LNCaP, DU-145, and PC-3 at approximately 250 nM .
- Breast Cancer: The pan-RAR antagonist AGN194310 has been shown to prevent colony formation in breast cancer cell lines MCF7 and MDA-MB-231 .
- Pediatric Brain Tumors: AGN194310 has shown effectiveness against pediatric brain tumors .
- Mechanism of Action: Studies indicate that AGN194310 arrests cells in the G1 phase of the cell cycle, leading to apoptosis within three days . This apoptosis is caspase-independent, meaning caspases are neither cleaved nor activated during the process .
- Cancer Stem Cells: Antagonizing RARγ, a specific retinoic acid receptor, can induce necroptosis (a form of programmed cell death) in cancer stem cells .
Dermatology
AGN-194310 has been investigated for the treatment of skin conditions such as psoriasis and acne . It has reached phase III clinical trials for psoriasis and phase II trials for acne .
Neutropenia
AGN194310 may increase neutrophil production, which may benefit patients with neutropenia, including those with chemotherapy-provoked neutropenia .
Methods of Analysis
- Cell Growth Analysis: Cell suspensions are plated into microtitre plates and treated with retinoids. The number of viable cells is assessed by measuring cellular ATP levels .
- Cell Cycle Status: Measured by staining harvested cells with propidium iodide (PI) .
- Apoptosis Measurement: Apoptotic cells are identified using the TUNEL assay. Changes to the mitochondrial membrane potential are measured after treatment with AGN194310 .
- Caspase Studies: The pan-caspase inhibitor Z-VAD-FMK is used to investigate the involvement of caspases in AGN194310-induced apoptosis .
Data Table
Application | Cell Type/Condition | IC50 Value |
---|---|---|
Prostate Cancer | LNCaP, DU-145, PC-3 | ~250 nM |
Prostate Cancer | Primary cells from PCa patient | 4.7 × 10-7M |
Breast Cancer | MCF7, MDA-MB-231 | Not specified, but effective |
Pediatric Brain Tumors | Not specified | Not specified, but effective |
*IC50 values represent the concentration required for half-maximal inhibition.
Case Studies
- In a study, AGN194310 abolished the growth of prostate carcinoma cells from 14 out of 14 patients .
- AGN194310 inhibited the growth of primary prostate carcinoma cells more effectively than ATRA .
Safety and Toxicity
作用機序
AGN-194310は、レチノイン酸受容体(RARα、RARβ、およびRARγ)に高親和性で結合することにより効果を発揮します。この結合は、これらの受容体が天然のリガンドである全トランスレチノイン酸によって活性化されるのを防ぎます。 その結果、AGN-194310はレチノイン酸受容体によって媒介される転写活性を阻害し、細胞成長の阻害やアポトーシスの誘導などの遺伝子発現の変化とそれに続く生物学的効果につながります .
類似化合物との比較
類似化合物
AGN 193109: 類似の結合親和性を持つ別のレチノイン酸受容体アンタゴニスト。
タミバロテン: レチノイン酸受容体に対して選択的な活性を示す合成レチノイド。
BMS 493: 比較可能な生物学的活性を示すパンレチノイン酸受容体アンタゴニスト
独自性
AGN-194310は、3つのすべてのレチノイン酸受容体サブタイプに対する高い親和性と、レチノイン酸受容体媒介転写に対する強力な阻害効果によりユニークです。 これは、レチノイン酸受容体シグナル伝達を研究するための貴重なツールであり、レチノイン酸受容体の調節異常が関与する疾患に対する潜在的な治療薬です .
生物活性
AGN 194310, a potent pan-antagonist of retinoic acid receptors (RARs), has garnered significant attention in the field of cancer research due to its unique mechanism of action and biological effects. This article explores the compound's biological activity, focusing on its binding affinity, effects on cancer cell lines, and potential therapeutic applications.
Overview of this compound
This compound is characterized by its high affinity for all three RAR isoforms—RARα, RARβ, and RARγ—with dissociation constants (Kd) reported at approximately 3 nM, 2 nM, and 5 nM, respectively . It acts as a competitive antagonist, effectively inhibiting the transcriptional activity induced by retinoic acid and other agonists.
The primary mechanism through which this compound exerts its effects is by binding to RARs and blocking their activation. This inhibition leads to significant alterations in cellular processes such as apoptosis and cell cycle regulation. Studies have shown that this compound induces G1 phase arrest in prostate carcinoma cells, followed by apoptosis characterized by mitochondrial depolarization and DNA fragmentation .
Effects on Cancer Cell Lines
In vitro studies have demonstrated that this compound effectively inhibits the growth of various prostate cancer cell lines, including LNCaP, DU-145, and PC-3. The compound shows a half-maximal inhibitory concentration (IC50) ranging from 16 nM to 34 nM across these lines . Notably, it has been reported to be 12-22 times more potent than all-trans retinoic acid (ATRA) in inhibiting colony formation in these cells .
Table 1: In Vitro Activity of this compound on Prostate Cancer Cell Lines
Cell Line | IC50 (nM) | Relative Potency vs ATRA |
---|---|---|
LNCaP | 16 ± 5 | ~20-fold more potent |
DU-145 | 34 ± 7 | ~20-fold more potent |
PC-3 | 18 ± 6 | ~20-fold more potent |
Induction of Apoptosis
Research indicates that this compound not only halts cell proliferation but also triggers apoptosis in cancer cells. In LNCaP cells treated with this compound, apoptosis was observed within three days, with markers indicating caspase-independent pathways . The compound's ability to induce apoptosis without activating caspases suggests potential for therapeutic use in cancers resistant to conventional treatments.
In Vivo Studies
In animal models, this compound has shown promise in enhancing hematopoietic progenitor cell populations. Treatment led to a significant increase in granulocyte progenitor cells within the bone marrow of mice . This effect indicates potential applications beyond oncology, particularly in hematological disorders.
Case Studies and Clinical Implications
Clinical relevance is underscored by findings from studies involving patient-derived prostate carcinoma cells. This compound effectively inhibited growth across all tested patient samples, reinforcing its potential as a therapeutic agent in treating advanced prostate cancer . The differential effects on malignant versus normal prostate epithelial cells highlight its specificity and reduced toxicity profile compared to traditional therapies.
特性
IUPAC Name |
4-[2-[4-(4-ethylphenyl)-2,2-dimethylthiochromen-6-yl]ethynyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2S/c1-4-19-7-12-22(13-8-19)25-18-28(2,3)31-26-16-11-21(17-24(25)26)6-5-20-9-14-23(15-10-20)27(29)30/h7-18H,4H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPKWKWYWOMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(SC3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229961-45-9 | |
Record name | 4-((4-(4-Ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl)ethynyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229961459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-194310 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W3I5K9O0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。